molecular formula C13H18N2O B13115167 1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone

1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone

Cat. No.: B13115167
M. Wt: 218.29 g/mol
InChI Key: WDLUMPQTLGADRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone is a chemical compound supplied for research and forensic analysis purposes. It is structurally characterized by a 2-amino-5-methylphenyl group linked to an ethanone chain featuring a pyrrolidin-1-yl substitution. This molecular architecture places it within a broader class of synthetic substances of scientific interest. The compound's core research value is derived from its structural features, which are found in other compounds studied for their interactions with monoamine transporters in the brain, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . The pyrrolidine moiety, in particular, is a recognized pharmacophore in medicinal chemistry that often contributes to potent biological activity by influencing the molecule's binding affinity and selectivity . Researchers may investigate this compound as a potential transporter inhibitor, which could block the reuptake of neurotransmitters like dopamine, thereby increasing their extracellular concentrations . Primary applications for this material are confined to controlled laboratory settings. It serves as an analytical reference standard in forensic toxicology for the identification of novel psychoactive substances (NPS) in seized materials or biological specimens . Furthermore, it is a candidate for in vitro pharmacological research to elucidate structure-activity relationships (SAR) within its chemical class, helping scientists understand how specific structural modifications affect interactions with biological targets . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(2-amino-5-methylphenyl)-2-pyrrolidin-1-ylethanone

InChI

InChI=1S/C13H18N2O/c1-10-4-5-12(14)11(8-10)13(16)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9,14H2,1H3

InChI Key

WDLUMPQTLGADRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)CN2CCCC2

Origin of Product

United States

Biological Activity

1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone, with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

PropertyValue
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
IUPAC Name1-(2-amino-5-methylphenyl)-2-pyrrolidin-1-ylethanone
InChI KeyWDLUMPQTLGADRP-UHFFFAOYSA-N

Antibacterial Activity

Research has highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. The MIC values against common fungal strains such as Candida albicans were reported to be between 16.69 to 78.23 µM . This suggests that the compound could be a candidate for further development in antifungal therapeutics.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. One notable investigation involved the use of this compound in xenograft models for triple-negative breast cancer, where it reduced tumor viability by approximately 55% at a concentration of 10 µM after three days of treatment .

Research Findings on Antitumor Effects

The following table summarizes the findings related to the anticancer effects of related compounds:

CompoundCancer TypeTreatment ConcentrationEffect on Viability
(±)-25Triple-Negative Breast Cancer10 µM-55% viability
Pyrrolidine DerivativesVarious Cancer Cell LinesVariesSignificant reduction

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in the chemical structure can significantly influence its efficacy against various pathogens and cancer cells. For instance, modifications in the pyrrolidine ring or amino substituents can enhance antibacterial potency or improve selectivity towards cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone exhibits promising anticancer properties. A study summarized the effects of various related compounds on cancer cell viability, as shown in the table below:

CompoundCancer TypeTreatment ConcentrationEffect on Viability
(±)-25Triple-Negative Breast Cancer10 µM-55% viability
Pyrrolidine DerivativesVarious Cancer Cell LinesVariesSignificant reduction

These findings suggest that modifications to the pyrrolidine structure can enhance the compound's effectiveness against specific cancer types.

Antimicrobial Properties

The compound has also been studied for its antibacterial and antifungal activities. Its structural features allow it to interact with microbial cell membranes, potentially leading to cell lysis or inhibition of growth. Case studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Cosmetic Applications

Recent research has explored the use of this compound in cosmetic formulations. Due to its potential biological activity, it may serve as an active ingredient in products aimed at improving skin health or treating specific conditions. The use of such compounds in topical formulations has been linked to enhanced skin penetration and efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in the chemical structure can significantly influence its efficacy against various pathogens and cancer cells. For instance:

  • Modifications in the pyrrolidine ring can enhance antibacterial potency.
  • Alterations in amino substituents may improve selectivity towards cancer cells.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

  • Antitumor Effects : A study published in a peer-reviewed journal detailed the synthesis and evaluation of derivatives of this compound, highlighting their potential as novel anticancer agents.
  • Cosmetic Formulation : Research focused on developing stable topical formulations incorporating this compound demonstrated significant improvements in skin hydration and barrier function.
  • Antimicrobial Testing : Laboratory investigations have shown that derivatives exhibit varying degrees of antimicrobial activity against clinically relevant strains.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituents on the phenyl ring significantly alter electronic properties and reactivity. Key comparisons include:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Formula Molecular Weight (g/mol) Evidence ID
1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone 2-amino, 5-methyl Pyrrolidinyl ethanone C₁₃H₁₈N₂O 218.30 Target
1-(2-Amino-6-nitrophenyl)ethanone 2-amino, 6-nitro Ethanone C₈H₈N₂O₃ 180.16
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-chloro Thiophene, pyrrolone C₂₂H₁₇ClN₂OS 392.90
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone 4-amino, 1-ethyl, 2-methyl Ethyl-pyrrole, ethanone C₁₅H₁₈N₂O 242.32

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Influence : Thiophene and pyrrolone rings in ’s compound enhance aromaticity and may alter solubility or metabolic stability.

Pyrrolidinyl vs. Other Heterocycles

The pyrrolidine ring’s five-membered structure is compared to other nitrogen-containing heterocycles:

Compound Name Heterocycle Biological Relevance Molecular Weight (g/mol) Evidence ID
2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone Imidazole, pyrrolidine Potential kinase inhibition 427.90
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one Hydroxymethyl-pyrrolidine Stereospecific interactions 143.19

Key Observations :

  • Stereochemical Effects : The (R)-hydroxymethyl group in ’s compound may enhance binding specificity in chiral environments, a feature absent in the target compound.

Key Observations :

  • Nitro Group Hazards : The nitro-substituted analog in lacks toxicological data, contrasting with halogenated compounds (e.g., ) regulated under GHS.

Physicochemical Properties

Molecular weight and functional groups influence solubility and bioavailability:

Compound Name Molecular Weight (g/mol) Key Functional Groups Water Solubility (Predicted) Evidence ID
Target Compound 218.30 Amino, methyl, pyrrolidine Moderate (amine hydrophilicity) -
1-[5-(1-Pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone 413.50 Imidazole, fluorophenyl, sulfur Low (lipophilic groups)
1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone 175.19 Pyrrolopyridine, amino High (heteroaromatic amine)

Key Observations :

  • Lipophilicity : Imidazole- and thioether-containing compounds (e.g., ) likely exhibit lower water solubility due to bulky aromatic groups.
  • Amino Group Contribution: The target compound’s amino group may enhance solubility compared to nitro or halogenated analogs.

Preparation Methods

Step 1: Preparation of α-Bromoketone Intermediate

  • Starting from 2-amino-5-methylacetophenone or a related precursor, α-bromination is performed to introduce a bromine atom at the α-position of the ethanone moiety.
  • Typical reagents: bromine or N-bromosuccinimide (NBS) under controlled temperature to avoid overbromination.
  • Solvents: Ether or ethanol are commonly used for good solubility and reaction control.

Step 2: Nucleophilic Substitution with Pyrrolidine

  • The α-bromoketone is reacted with excess pyrrolidine (usually 2-3 equivalents) in a solvent such as diethyl ether or ethanol.
  • Reaction conditions: Stirring at 0°C to room temperature for 1–24 hours, allowing the nucleophilic pyrrolidine to displace the bromide, forming the pyrrolidin-1-yl ethanone moiety.
  • The reaction mixture often turns orange, and separation of an oil or solid product occurs.

Step 3: Workup and Purification

  • The reaction mixture is partitioned between water and ether to separate organic and aqueous layers.
  • The organic layer is washed with acid (e.g., 1 M HCl) to remove excess amine, then basified (pH 8–9) with sodium carbonate or sodium hydroxide to liberate the free base.
  • Drying over MgSO4 and filtration follows.
  • The free base is often converted into a crystalline salt by treatment with ethereal HCl or recrystallized from ethanol/ether mixtures to improve purity and isolate solid product.

Step 4: Characterization and Confirmation

  • Purity and structure confirmation are performed using spectroscopic methods:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to verify aromatic, amino, pyrrolidine, and ethanone signals.
    • Infrared (IR) spectroscopy to confirm carbonyl and amine functional groups.
    • Melting point and chromatographic techniques are used to assess purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
α-Bromination solvent Ether, ethanol Low temperature to avoid side reactions
Pyrrolidine equivalents 2–3 equivalents Excess ensures complete substitution
Reaction temperature 0°C to room temperature Controls reaction rate and minimizes by-products
Reaction time 1–24 hours Longer times improve yield but require monitoring
Workup pH adjustment Acid wash followed by basification (pH 8–9) Ensures removal of impurities and isolation of free base
Purification solvents Ethanol, ether, dichloromethane, hexane Used for recrystallization and salt formation

Research Findings and Yield Data

  • Yields for similar pyrrolidinyl ketones prepared via this route range from 60% to 75%, depending on reaction scale and purification techniques.
  • Diastereomeric purity can be enhanced by recrystallization and salt formation with chiral acids if stereochemistry is relevant.
  • The presence of the amino group on the aromatic ring requires careful control of reaction pH and solvent choice to prevent side reactions or polymerization.

Alternative Synthetic Routes and Considerations

  • Some literature reports the use of donor–acceptor cyclopropane ring-opening reactions to build pyrrolidin-2-one derivatives, which might be adapted for related compounds, but these are less direct for 1-(2-Amino-5-methylphenyl)-2-(pyrrolidin-1-yl)ethanone.
  • Direct amination or reductive amination methods are less common due to the need for precise substitution patterns and the sensitivity of the amino group.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
α-Bromination Bromine or NBS, ether/ethanol, 0°C α-Bromoketone intermediate formation
Nucleophilic substitution Pyrrolidine (2-3 eq.), Et2O or EtOH, RT, 1–24 h Formation of pyrrolidin-1-yl ethanone moiety
Workup Acid wash (1 M HCl), basify to pH 8–9 (Na2CO3) Separation of free base, removal of impurities
Purification Recrystallization from EtOH/Et2O, salt formation Isolation of pure crystalline product
Characterization NMR, IR, melting point, chromatography Confirmation of structure and purity

Q & A

Q. What strategies enable regioselective functionalization of the aromatic ring?

  • Methodological Answer :
  • Protective groups (e.g., BOC for amine protection) direct electrophilic substitution to the 5-methyl position.
  • DFT calculations (Gaussian 16) predict electrophilic aromatic substitution (EAS) sites via Fukui indices. Experimental validation uses nitration/bromination followed by Suzuki coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.